1-Stéaroyl-2-arachidonoyl-SN-glycérol

Vue d'ensemble

Description

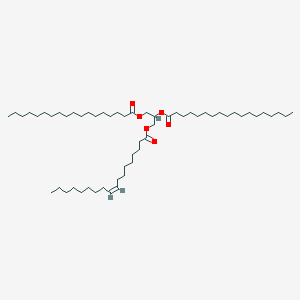

Le 1-Stéaroyl-2-Arachidonoyl-sn-Glycérol est un diacylglycérol (DAG) contenant des acides gras polyinsaturés. Il est composé d'acide stéarique en position sn-1 et d'acide arachidonique en position sn-2 de la chaîne principale de glycérol . Ce composé est connu pour son rôle dans l'activation de la protéine kinase C (PKC) et l'augmentation de l'activité des canaux cationiques non sélectifs (NSCC) .

Applications De Recherche Scientifique

1-Stearoyl-2-Arachidonoyl-sn-Glycerol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of diacylglycerols in various chemical reactions.

Medicine: Research has shown its involvement in various physiological processes, including cell growth, differentiation, and apoptosis.

Mécanisme D'action

Target of Action

The primary target of 1-Stearoyl-2-arachidonoyl-SN-glycerol (SAG) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

SAG is a diacylglycerol (DAG) that contains polyunsaturated fatty acids . It can allosterically activate PKC . Allosteric activation refers to the regulation of an enzyme or protein that occurs via the binding of an activator or inhibitor molecule at a site other than the active site of the protein . SAG also augments the activity of nonselective cation channels (NSCC) .

Biochemical Pathways

SAG, as a DAG, is involved in the PKC signaling pathway . This pathway plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis . The activation of PKC can lead to the phosphorylation and activation of downstream proteins, initiating a cascade of events within the cell .

Result of Action

The activation of PKC by SAG can lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and cell survival . Additionally, the augmentation of NSCC activity by SAG can lead to changes in ion flux across the cell membrane, which can influence various cellular processes .

Analyse Biochimique

Biochemical Properties

1-Stearoyl-2-arachidonoyl-SN-glycerol plays a crucial role in biochemical reactions. It can activate Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Additionally, it can augment the activity of nonselective cation channels (NSCC), which are involved in various cellular functions, including the generation of electrical signals and the regulation of osmotic content .

Cellular Effects

The effects of 1-Stearoyl-2-arachidonoyl-SN-glycerol on cells are diverse and significant. By activating PKC, it influences cell function, including impacts on cell signaling pathways and gene expression . Its ability to augment NSCC activity also implies a role in regulating ion balance within cells .

Molecular Mechanism

At the molecular level, 1-Stearoyl-2-arachidonoyl-SN-glycerol exerts its effects through several mechanisms. It activates PKC, leading to the phosphorylation of various proteins and influencing numerous cellular processes . It also interacts with NSCC, enhancing their activity and influencing ion transport within cells .

Metabolic Pathways

1-Stearoyl-2-arachidonoyl-SN-glycerol is involved in several metabolic pathways due to its role as a diacylglycerol. It interacts with enzymes such as PKC and can influence metabolic flux and metabolite levels .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le 1-Stéaroyl-2-Arachidonoyl-sn-Glycérol peut être synthétisé par estérification du glycérol avec l'acide stéarique et l'acide arachidonique. La réaction implique généralement l'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique sous conditions de reflux .

Méthodes de Production Industrielle : En milieu industriel, la production de this compound peut impliquer des méthodes enzymatiques utilisant des lipases pour catalyser le processus d'estérification. Cette méthode est préférée en raison de sa spécificité et de ses conditions de réaction douces, qui contribuent à préserver l'intégrité des acides gras polyinsaturés .

Analyse Des Réactions Chimiques

Types de Réactions : Le 1-Stéaroyl-2-Arachidonoyl-sn-Glycérol subit diverses réactions chimiques, notamment :

Oxydation : Les chaînes d'acides gras polyinsaturés peuvent subir une oxydation, conduisant à la formation d'hydroperoxydes et d'autres produits d'oxydation.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'oxygène moléculaire.

Principaux Produits Formés :

Oxydation : Hydroperoxydes, aldéhydes et cétones.

Hydrolyse : Acide stéarique, acide arachidonique et glycérol.

Applications de Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Médecine : La recherche a montré son implication dans divers processus physiologiques, notamment la croissance cellulaire, la différenciation et l'apoptose.

Mécanisme d'Action

Le this compound exerce ses effets principalement par l'activation de la protéine kinase C (PKC). Le composé se lie au domaine régulateur de la PKC, conduisant à son activation. Cette activation déclenche une cascade d'événements de signalisation en aval qui régulent divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose . De plus, il peut augmenter l'activité des canaux cationiques non sélectifs (NSCC), influençant l'afflux de calcium et la signalisation intracellulaire .

Composés Similaires :

1-Stéaroyl-2-Oléoyl-sn-Glycérol : Contient de l'acide oléique au lieu de l'acide arachidonique en position sn-2.

1-Palmitoyl-2-Arachidonoyl-sn-Glycérol : Contient de l'acide palmitique au lieu de l'acide stéarique en position sn-1.

Unicité : Le this compound est unique en raison de sa composition spécifique en acides gras, qui lui confère des propriétés biochimiques distinctes. La présence d'acide arachidonique, un acide gras polyinsaturé, en position sn-2 améliore sa capacité à activer la PKC et à réguler les canaux calciques, le distinguant ainsi des autres diacylglycérols .

Comparaison Avec Des Composés Similaires

1-Stearoyl-2-Oleoyl-sn-Glycerol: Contains oleic acid instead of arachidonic acid at the sn-2 position.

1-Palmitoyl-2-Arachidonoyl-sn-Glycerol: Contains palmitic acid instead of stearic acid at the sn-1 position.

Uniqueness: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol is unique due to its specific fatty acid composition, which imparts distinct biochemical properties. The presence of arachidonic acid, a polyunsaturated fatty acid, at the sn-2 position enhances its ability to activate PKC and regulate calcium channels, distinguishing it from other diacylglycerols .

Propriétés

IUPAC Name |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXLMTYRMFVYNT-IUJDHQGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286391 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65914-84-3 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65914-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-2-arachidonoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)